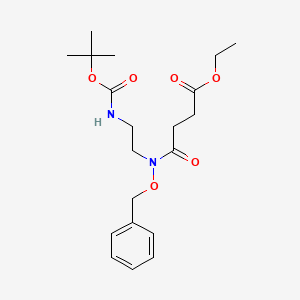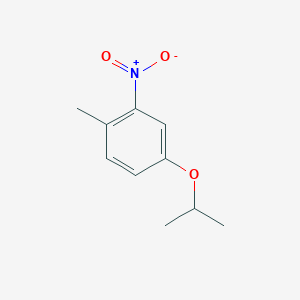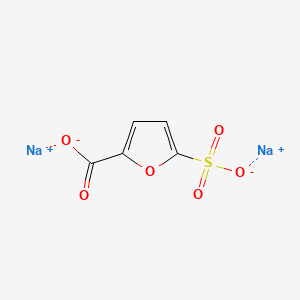
5-Sulfo-2-furancarboxylicacid bis-Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt typically involves the sulfonation of 2-furancarboxylic acid. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperature and pressure conditions.
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale sulfonation processes, followed by neutralization with sodium hydroxide to form the bis-sodium salt. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: : 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various sulfonate esters or amides.
Scientific Research Applications
5-Sulfo-2-furancarboxylicacid bis-Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The furan ring structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic Acid: A precursor in the synthesis of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt.
5-Sulfo-2-furancarboxylic Acid: The parent compound before neutralization with sodium hydroxide.
Uniqueness: : this compound is unique due to its dual sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various chemical and biological applications.
Properties
Molecular Formula |
C5H2Na2O6S |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
disodium;5-sulfonatofuran-2-carboxylate |
InChI |
InChI=1S/C5H4O6S.2Na/c6-5(7)3-1-2-4(11-3)12(8,9)10;;/h1-2H,(H,6,7)(H,8,9,10);;/q;2*+1/p-2 |
InChI Key |
SEGNFSOIELSGFE-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
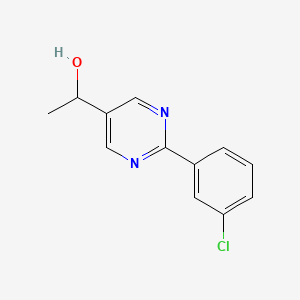
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

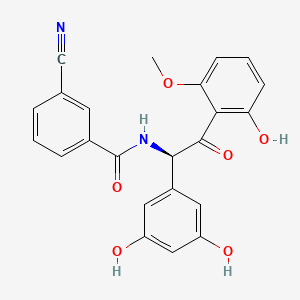
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
